Cas no 1004050-82-1 (2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide)

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide is a specialized organic compound featuring a trifluoromethyl-substituted phenoxy group and a cyanocyclopentyl acetamide moiety. Its unique structure imparts high lipophilicity and metabolic stability, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, potentially improving binding affinity in target interactions. The cyanocyclopentyl component contributes to conformational rigidity, which may enhance selectivity in biological systems. This compound is particularly valuable in the development of enzyme inhibitors or receptor modulators due to its balanced steric and electronic characteristics. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial applications.
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide structure
1004050-82-1 structure
Product name:2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide
CAS No:1004050-82-1
MF:C16H14F6N2O2
MW:380.28498506546
CID:6220368
PubChem ID:7433258

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Z51105068
    • EN300-26684954
    • 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide
    • AKOS016872914
    • 1004050-82-1
    • Inchi: 1S/C16H14F6N2O2/c17-15(18,19)10-5-11(16(20,21)22)7-12(6-10)26-8-13(25)24-14(9-23)3-1-2-4-14/h5-7H,1-4,8H2,(H,24,25)
    • InChI Key: RESKGXWSUAOTJP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)OCC(NC1(C#N)CCCC1)=O)(F)F

Computed Properties

  • Exact Mass: 380.09594667g/mol
  • Monoisotopic Mass: 380.09594667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.1Ų
  • XLogP3: 3.9

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684954-0.05g
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide
1004050-82-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide

2-[3,5-Bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide: A Comprehensive Overview

The compound with CAS No. 1004050-82-1, known as 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which combines a trifluoromethyl-substituted phenoxy group with a cyanocyclopentyl amide moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide in drug discovery and development. Its structure suggests that it may exhibit promising pharmacokinetic properties, including good bioavailability and stability. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents targeting various disease states. For instance, its ability to modulate specific biological pathways has been investigated in preclinical models, showing encouraging results.

The synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the preparation of the phenoxy group with trifluoromethyl substituents and the subsequent coupling with the cyanocyclopentyl amide moiety. Advanced synthetic techniques, such as Suzuki coupling and nucleophilic substitution reactions, have been employed to achieve this. These methods not only ensure the formation of the desired product but also contribute to the overall efficiency of the synthesis.

From a structural perspective, the trifluoromethyl groups attached to the phenyl ring are known to enhance lipophilicity and improve metabolic stability. This is particularly advantageous in drug design, where maintaining a balance between hydrophilicity and lipophilicity is crucial for optimal pharmacokinetics. Additionally, the cyanocyclopentyl group introduces rigidity into the molecule, which can influence its conformational flexibility and interactions with biological targets.

Recent advancements in computational chemistry have further elucidated the properties of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, suggesting its role as a potential inhibitor or modulator in therapeutic contexts. Furthermore, quantum chemical calculations have provided insights into its electronic structure and reactivity, aiding in the design of analogs with improved activity.

In terms of applications beyond pharmaceuticals, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors or sensors. Researchers are exploring its potential as a building block for constructing functional materials with tailored properties.

The development of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide represents a significant milestone in organic synthesis and drug discovery. Its versatile structure and favorable chemical properties position it as a valuable tool for addressing unmet needs in various scientific domains. As research continues to unfold, this compound is expected to play an increasingly important role in advancing both therapeutic interventions and material innovations.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd